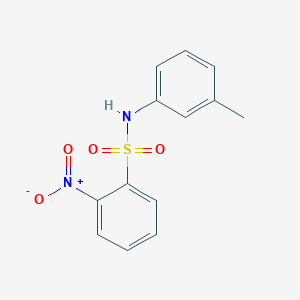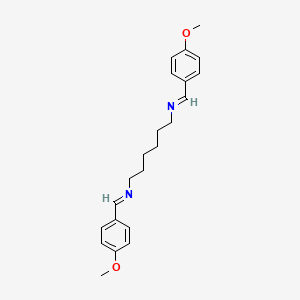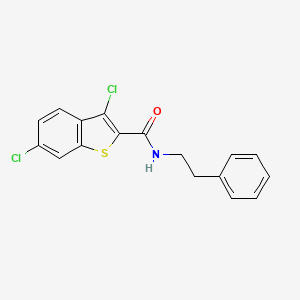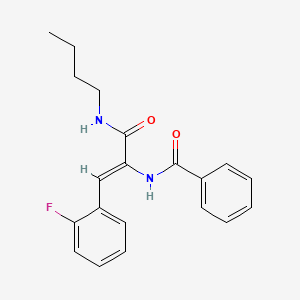![molecular formula C15H12Cl2N2O3 B11701125 (2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide](/img/structure/B11701125.png)
(2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a furan ring, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenylamine, is reacted with formic acid to form the formamido derivative.
Coupling with Furan Ring: The formamido derivative is then coupled with a furan-2-yl compound under specific conditions to form the desired product.
Final Amidation: The final step involves the amidation of the intermediate with N-methylprop-2-enamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
(2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of specific cellular pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide: shares structural similarities with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12Cl2N2O3 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-18-15(21)13(8-10-3-2-6-22-10)19-14(20)11-5-4-9(16)7-12(11)17/h2-8H,1H3,(H,18,21)(H,19,20)/b13-8+ |
InChI Key |
SKFQURMXONWQQV-MDWZMJQESA-N |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701057.png)

![3-Methoxy-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701064.png)
![3-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11701080.png)
![2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate](/img/structure/B11701096.png)


![4-methoxy-N-(5-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11701109.png)

![(5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701123.png)
![4-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]butanohydrazide](/img/structure/B11701138.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11701148.png)
